

Fungal Origins of Calpinactam: A Technical Guide

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Compound of Interest

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Abstract

Calpinactam is a novel anti-mycobacterial hexapeptide produced by the fungus *Mortierella alpina* FKI-4905.[1][2][3] Its unique structure, featuring a C-terminal caprolactam ring, and its selective activity against *Mycobacterium* species, including the formidable pathogen *Mycobacterium tuberculosis*, position it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the fungal origins of **Calpinactam**, detailing its discovery, chemical structure, and biological activity. It further outlines the experimental protocols for its fermentation, isolation, and characterization, and presents a putative biosynthetic pathway.

Introduction

The rise of multidrug-resistant tuberculosis necessitates the discovery of novel anti-mycobacterial agents with unique mechanisms of action. Fungi have historically been a rich source of bioactive secondary metabolites, and the exploration of diverse fungal genera continues to yield promising therapeutic leads. **Calpinactam**, isolated from the soil fungus *Mortierella alpina*, represents one such discovery.[1][2] This document serves as an in-depth technical resource for researchers engaged in the study and development of **Calpinactam** and other fungal-derived natural products.

Chemical Structure and Biological Activity

Calpinactam is a hexapeptide with the structure D-phenylalanyl-L-leucyl-L-histidyl-D-glutamyl-D-alloisoleucyl-L-caprolactam. The presence of D-amino acids and the C-terminal caprolactam moiety are notable structural features.

Physicochemical Properties

Property	Value
Molecular Formula	C38H57N9O8
Molecular Weight	767.9 g/mol
Appearance	White powder
Solubility	Soluble in methanol and DMSO

Anti-mycobacterial Activity

Calpinactam exhibits selective and potent activity against Mycobacterium species. The minimum inhibitory concentrations (MICs) have been determined using the liquid microdilution method.

Organism	MIC (µg/mL)
Mycobacterium smegmatis	0.78
Mycobacterium tuberculosis	12.5

Experimental Protocols

Fermentation of Mortierella alpina FKI-4905

Objective: To cultivate *Mortierella alpina* FKI-4905 for the production of **Calpinactam**.

Materials:

- *Mortierella alpina* FKI-4905 strain

- Seed Medium: Soluble starch (1.0%), glucose (1.0%), yeast extract (0.5%), peptone (0.5%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%)
- Production Medium: Soluble starch (4.0%), glucose (1.0%), yeast extract (1.0%), peptone (1.0%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%)
- Shaking incubator
- Fermenter

Procedure:

- Seed Culture: A loopful of *M. alpina* FKI-4905 mycelia is inoculated into a 500 mL flask containing 100 mL of seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker at 200 rpm.
- Production Culture: The seed culture (5 mL) is transferred to a 500 mL flask containing 100 mL of production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm. For larger scale production, a fermenter can be used with controlled aeration and agitation.

Extraction and Isolation of Calpinactam

Objective: To extract and purify **Calpinactam** from the fermentation broth.

Materials:

- Fermentation broth of *M. alpina* FKI-4905
- Ethyl acetate
- Methanol
- Octadecylsilane (ODS) column
- Preparative High-Performance Liquid Chromatography (HPLC) system
- C18 HPLC column

Procedure:

- **Solvent Extraction:** The culture broth is centrifuged to separate the mycelia and supernatant. The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
- **ODS Column Chromatography:** The crude extract is dissolved in a small volume of methanol and applied to an ODS column. The column is eluted with a stepwise gradient of methanol in water. Fractions are collected and monitored for anti-mycobacterial activity.
- **Preparative HPLC:** The active fractions from the ODS column are pooled, concentrated, and subjected to preparative HPLC on a C18 column. A linear gradient of acetonitrile in water is typically used for elution. The peak corresponding to **Calpinactam** is collected and lyophilized to yield a pure white powder.

Structural Elucidation

Objective: To confirm the structure of the isolated **Calpinactam**.

Methods:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the exact mass and molecular formula of **Calpinactam**.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the planar structure and assign all proton and carbon signals. The amino acid sequence is determined by analyzing the correlations in the HMBC spectrum.

Determination of Anti-mycobacterial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Calpinactam** against Mycobacterium species.

Materials:

- Pure **Calpinactam**

- Mycobacterium smegmatis or Mycobacterium tuberculosis strains
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- 96-well microtiter plates
- Incubator

Procedure:

- Preparation of Inoculum: A suspension of the Mycobacterium strain is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a 0.5 McFarland standard.
- Serial Dilution: **Calpinactam** is dissolved in DMSO and serially diluted in Middlebrook 7H9 broth in a 96-well plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plates are incubated at 37°C for the appropriate duration (2-3 days for M. smegmatis, 2-3 weeks for M. tuberculosis).
- MIC Determination: The MIC is defined as the lowest concentration of **Calpinactam** that completely inhibits visible growth of the bacteria.

Biosynthesis of Calpinactam

The biosynthesis of **Calpinactam** in *Mortierella alpina* is proposed to be mediated by a non-ribosomal peptide synthetase (NRPS). NRPSs are large, multi-domain enzymes that synthesize peptides in a template-driven manner, independent of the ribosome. Studies on other secondary metabolites in *Mortierella alpina* have revealed the presence of NRPS genes, some of which appear to have been acquired through horizontal gene transfer from bacteria.

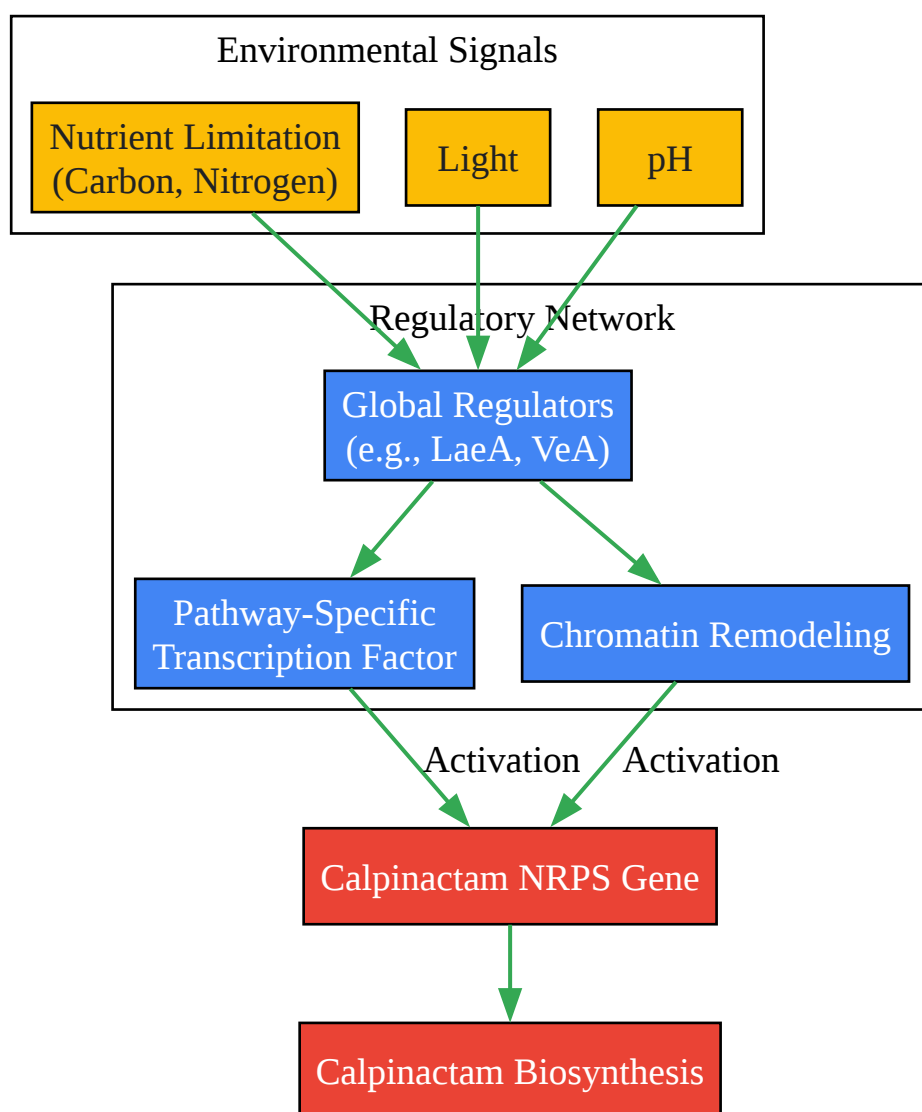
Proposed Biosynthetic Pathway

The biosynthesis of **Calpinactam** likely involves a multi-modular NRPS enzyme. Each module is responsible for the incorporation of one amino acid into the growing peptide chain.

Caption: Proposed modular organization of the **Calpinactam** Non-Ribosomal Peptide Synthetase (NRPS).

Regulatory Signaling Pathways

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving various signaling pathways that respond to environmental cues such as nutrient availability, light, and pH. While the specific regulatory network governing **Calpinactam** production is yet to be elucidated, general mechanisms known to control NRPS expression in fungi likely play a role.



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Caption: Generalized signaling pathway for the regulation of secondary metabolite biosynthesis in fungi.

Conclusion

Calpinactam represents a promising new scaffold for the development of anti-tuberculosis drugs. Its fungal origin, unique chemical structure, and potent biological activity warrant further investigation. The protocols and pathways detailed in this technical guide provide a foundation for researchers to explore the full therapeutic potential of **Calpinactam** and to delve deeper into the fascinating world of fungal secondary metabolism. Future work should focus on elucidating the precise mechanism of action of **Calpinactam**, identifying the specific NRPS gene cluster responsible for its biosynthesis, and unraveling the intricate regulatory networks that control its production in *Mortierella alpina*.

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